2-AMINO-5-BROMO-BENZO[B]THIOPHENE

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-Amino-5-bromo-benzo[b]thiophene (CAS 45894-06-2) is a halogenated heterocyclic building block within the benzo[b]thiophene class, characterized by a fused benzene-thiophene core with a 2-amino group and a 5-bromo substituent. Its molecular formula is C8H6BrNS, with a molecular weight of 228.11 g/mol.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
CAS No. 45894-06-2
Cat. No. B1443536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-5-BROMO-BENZO[B]THIOPHENE
CAS45894-06-2
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(S2)N
InChIInChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
InChIKeyGSEAIYIHFDGRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-benzo[b]thiophene (CAS 45894-06-2): Technical Baseline for Procurement & Research Application


2-Amino-5-bromo-benzo[b]thiophene (CAS 45894-06-2) is a halogenated heterocyclic building block within the benzo[b]thiophene class, characterized by a fused benzene-thiophene core with a 2-amino group and a 5-bromo substituent [1]. Its molecular formula is C8H6BrNS, with a molecular weight of 228.11 g/mol . The compound features a calculated logP of 3.23, indicating increased lipophilicity relative to the non-brominated parent scaffold . X-ray crystallography reveals it crystallizes in the monoclinic system with space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2].

Brominated handle enables Suzuki / Buchwald couplings
Lipophilicity shift may support ADME property modulation studies
X-ray crystal structure provides solid-form identity reference

Why Substitution of 2-Amino-5-bromo-benzo[b]thiophene with Unsubstituted or Alternative Halogenated Analogs Carries Quantifiable Risk


Generic substitution among benzo[b]thiophene building blocks is non-trivial due to quantifiable differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The presence of the 5-bromo substituent on 2-amino-5-bromo-benzo[b]thiophene confers a distinct molecular weight (228.11 g/mol) and, critically, an increased lipophilicity (logP = 3.23) compared to the non-brominated 2-aminobenzo[b]thiophene (MW = 149.21 g/mol; logP = 2.50) . This difference in logP of 0.73 units translates to an approximately 5.4-fold increase in partition coefficient, which can significantly alter compound solubility, membrane permeability, and pharmacokinetic profiles in derived molecules . Furthermore, the 5-bromo substituent provides a unique synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in the unsubstituted parent scaffold. These non-interchangeable properties necessitate precise compound selection to ensure experimental reproducibility and project success.

Target
2-Amino-5-bromo-benzo[b]thiophene
5-bromo substituent, higher lipophilicity, cross-coupling handle
Common Substitute
Unsubstituted 2-aminobenzo[b]thiophene
No bromine, lower logP, lacks synthetic handle
The unsubstituted parent lacks the bromo cross-coupling site and shows markedly lower lipophilicity; partitioning and downstream reactivity may shift significantly.

2-Amino-5-bromo-benzo[b]thiophene: A Product-Specific Quantitative Evidence Guide for Scientific Differentiation


Quantified Increase in Lipophilicity (logP) Compared to the Unsubstituted 2-Amino Parent Scaffold

2-Amino-5-bromo-benzo[b]thiophene exhibits a calculated logP value of 3.23 . In contrast, the unsubstituted parent compound, benzo[b]thiophen-2-amine (CAS 4521-30-6), is reported with a logP value of 2.50 . The introduction of the 5-bromo substituent therefore increases the partition coefficient by a factor of approximately 5.4, corresponding to a 0.73 logP unit increase.

Lipophilicity increase
Reported
Target: logP 3.23
Unsubstituted parent: logP 2.50
Δ +0.73 (~5.4‑fold partition increase)
May influence membrane partitioning context
Calculated logP; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Increased Molecular Weight as a Consequence of Bromine Substitution

The molecular weight of 2-amino-5-bromo-benzo[b]thiophene is 228.11 g/mol . This is a direct and significant increase from the 149.21 g/mol molecular weight of the unsubstituted 2-aminobenzo[b]thiophene (benzo[b]thiophen-2-amine) .

Molecular weight shift
Reported
228.11 g/mol (target)
+78.9 g/mol (52.9% increase vs parent)
Impacts stoichiometry and mass detection
Bromine isotopic pattern aids LC‑MS identification
Synthetic Chemistry Analytical Chemistry Building Block Selection

Crystal Structure and Solid-State Packing Determined by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of 2-amino-5-bromo-benzo[b]thiophene reveals that it crystallizes in the monoclinic crystal system, with a P21/c space group [1]. The unit cell parameters are quantified as a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1].

Crystal structure
Supporting evidence
Monoclinic, P2₁/c
a=11.465(1) Å, b=6.072(1) Å, c=15.747(1) Å, β=99.90(1)°
Enables solid-form verification via PXRD
Ambient‑condition SC‑XRD data
Crystallography Solid-State Chemistry Polymorph Screening

Optimal Research and Industrial Application Scenarios for 2-Amino-5-bromo-benzo[b]thiophene


Medicinal Chemistry: Lead Optimization via Late-Stage Functionalization

The 5-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the late-stage diversification of a common benzo[b]thiophene core to generate libraries of analogs. The increased lipophilicity (logP 3.23) of this intermediate can be strategically leveraged to modulate the ADME properties of final drug candidates .

Chemical Biology: Development of Activity-Based Probes or Molecular Tools

The combination of a primary amine and an aryl bromide provides two orthogonal reactive sites. The amine can be used for attachment to a linker or a reporter group (e.g., biotin, fluorophore), while the bromide can be utilized for structural diversification or as a heavy atom for X-ray crystallography of protein-ligand complexes. The compound's well-defined crystal structure and high molecular weight aid in the design and interpretation of such experiments [1].

Process Chemistry: Use as a Calibrant or Internal Standard in Analytical Methods

The distinct isotopic pattern of bromine in mass spectrometry (1:1 ratio for M and M+2 peaks) and the well-characterized molecular weight (228.11 g/mol) make 2-amino-5-bromo-benzo[b]thiophene a suitable candidate for use as an internal standard or system suitability standard in LC-MS and GC-MS methods during the development and scale-up of synthetic processes for related benzo[b]thiophene derivatives .

Application
Selection Property
Validation Focus
Lead diversification via late‑stage coupling
Bromine cross‑coupling handle
Suzuki/Buchwald reaction efficiency
Chemical biology probe design
Orthogonal amine/bromide reactivity
Bifunctional labeling and structural biology studies
Process analytical standard
Distinct isotopic pattern and defined MW
LC‑MS method suitability and system suitability

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